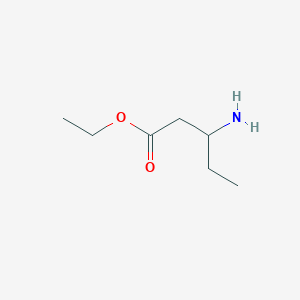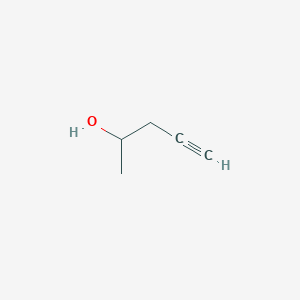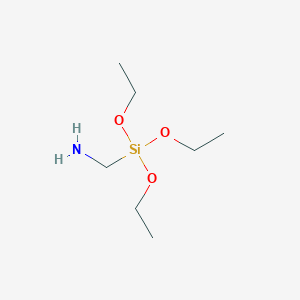
1-(Triethoxysilyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Triethoxysilyl)methanamine is a compound that is not directly discussed in the provided papers. However, the papers do discuss various other compounds with amine functionalities and their chemical properties, which can provide some indirect insights into the nature of 1-(Triethoxysilyl)methanamine. For instance, the first paper discusses novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which are designed as biased agonists of serotonin 5-HT1A receptors . Although this compound is different from 1-(Triethoxysilyl)methanamine, the amine group is a common feature that plays a crucial role in the biological activity of these molecules.
Synthesis Analysis
The synthesis of 1-(Triethoxysilyl)methanamine is not covered in the provided papers. However, the second paper describes the synthesis of 1-Methoxy-2-propanol using a triethylamine catalyst . This process involves the reaction of methanol with 1,2-epoxypropane, which is catalyzed by triethylamine. While this synthesis is for a different compound, the use of triethylamine as a catalyst could be relevant for the synthesis of amine-containing compounds like 1-(Triethoxysilyl)methanamine, as amines can often act as nucleophiles in chemical reactions.
Molecular Structure Analysis
The molecular structure of 1-(Triethoxysilyl)methanamine is not analyzed in the provided papers. However, the third paper discusses the molecular structure of amino-substituted triphenylamine derivatives and their electrochemical and spectral characteristics . These derivatives contain amino groups, which are also present in 1-(Triethoxysilyl)methanamine. The electrochemical behavior of these compounds, as well as their spectral properties, could provide some general insights into the behavior of amine groups in molecular structures.
Chemical Reactions Analysis
The chemical reactions involving 1-(Triethoxysilyl)methanamine are not detailed in the provided papers. However, the papers do discuss the chemical reactivity of other amine-containing compounds. For example, the first paper describes the signal transduction assays of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, which include ERK1/2 phosphorylation and cAMP inhibition . These reactions are specific to the biological activity of these compounds and are not directly related to 1-(Triethoxysilyl)methanamine, but they do highlight the reactivity of amine groups in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(Triethoxysilyl)methanamine are not discussed in the provided papers. However, the papers do provide some information on the properties of related compounds. For instance, the first paper mentions the high solubility, metabolic stability, and Caco-2 penetration of the lead structure in their study . The second paper discusses the influence of reaction conditions on the synthesis of 1-Methoxy-2-propanol, including temperature, reactant ratios, and catalyst amount . These factors are important for understanding the physical and chemical properties of chemical reactions and could be relevant when considering the synthesis and properties of 1-(Triethoxysilyl)methanamine.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques
1-(Triethoxysilyl)methanamine and its derivatives are often synthesized through various chemical reactions. For instance, studies have shown the successful synthesis of related compounds through methods like polyphosphoric acid condensation, offering high yields and efficient characterization techniques like UV-Vis, FTIR, and NMR spectroscopy (Shimoga, Shin, & Kim, 2018).
Molecular Docking and Antimicrobial Activities
Some research has focused on the antimicrobial properties of 1-(Triethoxysilyl)methanamine derivatives. These studies involve the synthesis of various derivatives and their characterization, followed by evaluations of their antibacterial and antifungal activities, often using molecular docking techniques (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).
Chemical Reactions and Applications
Transfer Hydrogenation Reactions
Some studies have investigated the use of derivatives of 1-(Triethoxysilyl)methanamine in chemical reactions, like transfer hydrogenation reactions. These applications demonstrate the versatility of these compounds in different chemical processes (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Hydrogen Generation and CO2 Functionalization
Notably, derivatives of 1-(Triethoxysilyl)methanamine have been used as catalysts in processes like hydrogen generation and carbon dioxide functionalization. These applications are critical in the context of energy and environmental science (Sattler & Parkin, 2012).
Safety And Hazards
When handling 1-(Triethoxysilyl)methanamine, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Avoid contact with skin and eyes, and use personal protective equipment. Wear chemical impermeable gloves and ensure adequate ventilation. Remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
triethoxysilylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19NO3Si/c1-4-9-12(7-8,10-5-2)11-6-3/h4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWWCTUMLAVVQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CN)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19NO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60572738 |
Source


|
| Record name | 1-(Triethoxysilyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60572738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Triethoxysilyl)methanamine | |
CAS RN |
18306-83-7 |
Source


|
| Record name | 1-(Triethoxysilyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60572738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

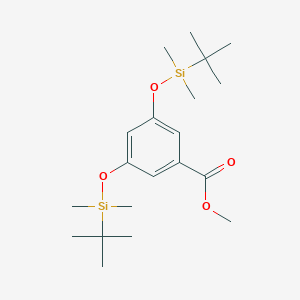
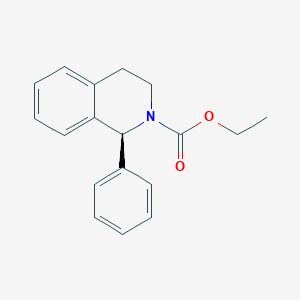
![2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile](/img/structure/B120185.png)
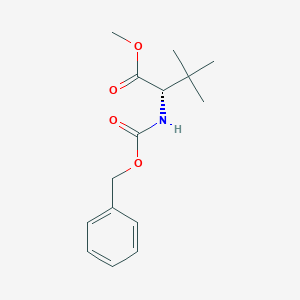
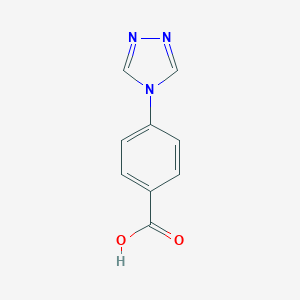
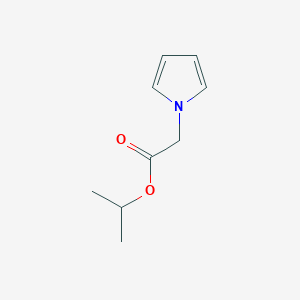
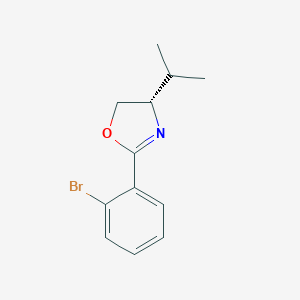
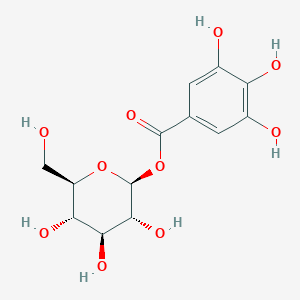
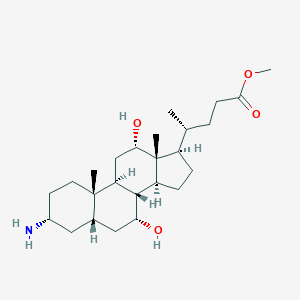
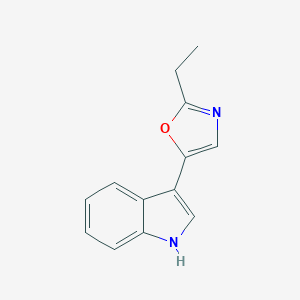
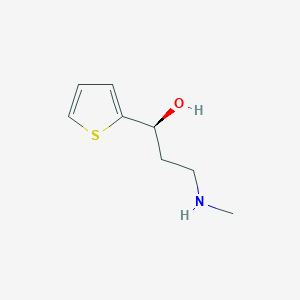
![(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole](/img/structure/B120208.png)
